4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole
CAS No.: 117420-80-1
Cat. No.: VC20849414
Molecular Formula: C10H10N2O2S3
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117420-80-1 |
|---|---|
| Molecular Formula | C10H10N2O2S3 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 5-(benzenesulfonyl)-2-methylsulfanyl-1,3-thiazol-4-amine |
| Standard InChI | InChI=1S/C10H10N2O2S3/c1-15-10-12-8(11)9(16-10)17(13,14)7-5-3-2-4-6-7/h2-6H,11H2,1H3 |
| Standard InChI Key | LCVIYMPXPXZRLD-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N |
| Canonical SMILES | CSC1=NC(=C(S1)S(=O)(=O)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole belongs to the thiazole family of heterocyclic compounds. It features a thiazole core with multiple functional groups strategically attached to create a molecule with versatile chemical properties.
Structural Characteristics
The compound possesses a complex molecular architecture characterized by:
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A five-membered thiazole ring containing both sulfur and nitrogen atoms
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An amino group (-NH₂) at position 4
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A methylthio group (-SCH₃) at position 2
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A phenylsulfonyl group (-SO₂C₆H₅) at position 5
This unique arrangement of functional groups contributes to its biological activity and pharmaceutical potential. The thiazole ring serves as a critical pharmacophore in numerous bioactive compounds, while the attached functional groups enhance its binding capacity to various biological targets.
Physicochemical Properties
Table 1: Key Physicochemical Properties of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole
| Property | Value |
|---|---|
| CAS Number | 117420-80-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂S₃ |
| Molecular Weight | 286.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents like DMSO, DMF |
| Research Category | For research use only (not for human or veterinary use) |
The compound's molecular structure contributes to its distinctive chemical behavior and reactivity patterns. The presence of both electron-donating and electron-withdrawing groups creates a complex electronic distribution that influences its chemical interactions and biological activities.
Synthesis Methodologies
The synthesis of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole typically involves multi-step reaction processes that require precision and careful control of reaction conditions.
General Synthetic Approaches
The synthesis of this complex thiazole derivative generally follows specialized organic chemistry procedures. Typical approaches involve:
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Initial formation of the thiazole ring scaffold using thiourea derivatives or other sulfur-containing precursors
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Strategic introduction of functional groups through substitution reactions
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Modification of substituents to achieve the desired compound architecture
The process often requires controlled temperature conditions, appropriate solvent selection, and catalyst optimization to achieve satisfactory yields and purity levels.
Biological Activities
4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole exhibits a range of biological activities that make it potentially valuable for pharmaceutical applications. These properties are consistent with other thiazole derivatives that have demonstrated significant pharmacological effects.
Antimicrobial Properties
Thiazole derivatives, including compounds structurally similar to 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole, have demonstrated considerable antimicrobial activity. This activity extends to:
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Effectiveness against both Gram-positive and Gram-negative bacteria
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Potential mechanisms involving disruption of bacterial cell wall synthesis
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Interference with bacterial membrane integrity
These properties make the compound a potential candidate for development into new antibiotics, particularly important in an era of increasing antimicrobial resistance.
Anti-inflammatory Activities
The anti-inflammatory potential of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole and related thiazole derivatives has been noted in pharmaceutical research. These compounds may:
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Inhibit key enzymes involved in inflammatory pathways
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Modulate inflammatory mediator production
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Reduce inflammatory responses in experimental models
This anti-inflammatory profile suggests applications in treating inflammatory disorders, potentially with fewer side effects than current therapies.
Structure-Activity Relationships
Understanding the relationship between the molecular structure of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole and its biological activities provides valuable insights for medicinal chemistry research.
Key Structural Elements and Their Contributions
The biological activity of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole can be attributed to specific structural elements:
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Thiazole Ring: Serves as the core heterocyclic scaffold that provides conformational rigidity and specific binding properties
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Amino Group: Often contributes to hydrogen bonding with biological targets and increases water solubility
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Methylthio Group: Provides lipophilic character and may enhance membrane permeability
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Phenylsulfonyl Group: Contributes to electron distribution and may enhance binding to specific protein targets
The strategic positioning of these groups creates a molecule with specific electronic and spatial characteristics that influence its biological interactions .
Structural Modifications and Effect on Activity
Research on similar compounds suggests that modifications to the structure of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole could modulate its biological activities:
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Substitutions on the phenyl ring of the phenylsulfonyl group may enhance antimicrobial activity
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Modifications to the methylthio group might alter the compound's metabolic stability
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Changes to the amino group could influence water solubility and binding affinity
These structure-activity relationships provide a foundation for rational design of derivatives with enhanced properties for specific therapeutic applications .
Applications in Pharmaceutical Research
The unique structural features and biological activities of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole make it valuable in pharmaceutical research and drug development.
Antibiotic Development
Its antimicrobial properties make it suitable for further modification into more potent antibiotics. The growing concern about antibiotic resistance creates an urgent need for new antimicrobial agents, and thiazole derivatives represent a promising class of compounds for this purpose.
Anti-inflammatory Drugs
The anti-inflammatory potential suggests applications in developing treatments for inflammatory conditions, potentially with improved efficacy or reduced side effects compared to existing options.
Cancer Therapeutics
Related aminothiazole compounds have shown activity against various cancer cell lines, suggesting that 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole or its derivatives might serve as leads for developing new anticancer agents .
Future Research Directions
Research on 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole continues to evolve, with several promising directions for future investigation.
Structural Optimization
Future research efforts may focus on:
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Systematic modification of the phenylsulfonyl group to enhance specific biological activities
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Exploration of alternative substituents at the methylthio position
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Investigation of prodrug approaches to improve pharmacokinetic properties
These structural optimizations could lead to derivatives with enhanced potency, selectivity, and drug-like properties .
Mechanism of Action Studies
Detailed investigations into the precise mechanisms of action would enhance understanding of how 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole exerts its biological effects:
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Identification of specific molecular targets and binding modes
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Elucidation of structure-activity relationships at the molecular level
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Investigation of cellular pathways affected by the compound
Such mechanistic insights would facilitate rational design of improved derivatives and expand potential therapeutic applications .
Combination Studies
Exploring the potential synergistic effects of 4-Amino-2-methylthio-5-(phenylsulfonyl)thiazole with other bioactive compounds represents another promising research direction:
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Combinations with existing antibiotics to combat resistant bacteria
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Integration with established anti-inflammatory agents for enhanced efficacy
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Development of multi-target approaches for complex diseases like cancer
These combination strategies might lead to novel therapeutic approaches with improved outcomes and reduced resistance development .
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